molecular formula C7H13NO3 B13557252 2,2-Dimethylmorpholine-3-carboxylic acid

2,2-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B13557252
M. Wt: 159.18 g/mol
InChI Key: SZVFQKYFQCDZMY-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine-3-carboxylic acid is a chiral organic compound that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. This molecule features a morpholine ring, a common scaffold in drug discovery, which is further functionalized with a carboxylic acid group and two methyl substituents at the 2-position. The carboxylic acid group provides a reactive handle for further synthetic modifications, allowing researchers to create amides, esters, and other derivatives . The specific stereochemistry and substitution pattern make it a useful intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active compounds. As a synthetic intermediate, this compound's primary research value lies in its application in medicinal chemistry, where it can be incorporated into larger molecular architectures to modulate their physical and biological properties. Morpholine derivatives are commonly found in compounds with a wide range of biological activities. The presence of both hydrogen bond acceptor and donor groups within the same structure can enhance interactions with biological targets. Researchers utilize this building block under the standard safety guidelines applicable to handling laboratory chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,2-dimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

SZVFQKYFQCDZMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCCO1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Condensation of Lactones and Imines (Diastereoselective Protocol)

A notable method involves the condensation of 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one (a lactone) with an appropriate imine. This reaction is stereochemically controlled to yield either 2,3-trans or 2,3-cis morpholine derivatives, which can be further converted to 2,2-dimethylmorpholine-3-carboxylic acid derivatives.

  • Key steps:
    • Acid condensation between the lactone and an N-functionalized alkylimine or N-tosylimine.
    • Methanolysis followed by ring-closure to form the morpholine ring.
  • Outcome:
    • The stereochemistry at C2 and C3 is controlled by the nature of the imine and reaction conditions.
    • High yields of the desired diastereomers are achieved.

This method is supported by detailed NMR characterization confirming stereochemistry and purity.

Multi-step Synthesis via Protected Alcohols and Oxidation

Another approach, though more common for related compounds, involves:

  • Starting from prenol derivatives protected as tetrahydropyranyl ethers.
  • Addition of dichlorocarbene to form cyclopropyl intermediates.
  • Simultaneous acid hydrolysis and oxidation using chromium trioxide and potassium permanganate to convert intermediates to carboxylic acids.
  • Conversion of the acid to acyl chlorides followed by esterification or ring closure to form morpholine derivatives.

While this route is primarily described for cyclopropane carboxylic acids, similar oxidation and protection strategies are applicable for morpholine carboxylic acid synthesis, especially when sensitive intermediates are involved.

Formation of Hydrochloride Salt

The free acid form of this compound is often converted to its hydrochloride salt to enhance water solubility and facilitate handling in biological assays or further synthetic transformations. This typically involves treatment with hydrochloric acid under controlled conditions.

Comparative Table of Preparation Methods

Methodology Starting Materials Key Reactions Yield (%) Stereochemical Control Notes
Lactone-Imine Condensation 5,6-Diethoxy-5,6-dimethyl-1,4-dioxan-2-one and N-functionalized imines Acid condensation, methanolysis, ring-closure High (up to 80-90%) High (diastereoselective) Allows selective synthesis of cis/trans isomers
Protected Alcohol Oxidation Prenol derivatives protected as THP ethers Dichlorocarbene addition, oxidation with CrO3/KMnO4 Moderate (~50-60%) Moderate Useful for sensitive intermediates, multi-step
Hydrochloride Salt Formation This compound Acid-base reaction with HCl Quantitative N/A Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-3-Carboxylic Acid Derivatives

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Source Evidence
2,2-Dimethylmorpholine-3-carboxylic acid 2,2-dimethyl, 3-carboxylic acid ~175.2 (estimated) Potential metabolic stability
4-Methylmorpholine-3-carboxylic acid 4-methyl, 3-carboxylic acid ~161.2 (estimated) Intermediate in peptide synthesis
Thiomorpholine-3-carboxylic acid Oxygen replaced by sulfur in morpholine ring ~150.2 (estimated) Enhanced lipophilicity; drug design
(2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid 2-methyl, 4-Fmoc-protected, 3-carboxylic acid 367.40 Solid-phase peptide synthesis

Structural Analysis :

  • Steric Effects : The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance compared to 4-methyl or unsubstituted morpholine derivatives. This may reduce conformational flexibility but improve resistance to enzymatic degradation .
  • Electronic Effects : The electron-withdrawing carboxylic acid group at position 3 increases acidity (estimated pKa ~2–3), similar to other morpholine carboxylic acids .
  • Heteroatom Influence : Thiomorpholine-3-carboxylic acid (sulfur instead of oxygen) exhibits higher lipophilicity (LogP ~1.5 vs. ~0.3 for morpholine analogs), impacting membrane permeability .

Physicochemical and Toxicological Considerations

  • Solubility: The carboxylic acid group enhances water solubility (~10–20 mg/mL estimated), but dimethyl substitutions reduce it slightly compared to non-methylated analogs .
  • Toxicity: Limited data exist, but morpholine derivatives generally exhibit low acute toxicity (LD50 > 500 mg/kg in rodents). However, impurities like dimethylaniline (regulated per ) must be controlled .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Dimethylmorpholine-3-carboxylic acid, and how can stereochemistry be controlled during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with morpholine ring formation, followed by dimethyl substitution and carboxylation. Chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are critical for stereochemical control . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Purification via chiral HPLC or crystallization resolves enantiomeric impurities .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents on the morpholine ring and confirm stereochemistry.
  • HPLC-MS : Reverse-phase HPLC with mass spectrometry detects trace impurities (<0.1%) and quantifies enantiomeric excess .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What are the common reactivity profiles of this compound in organic transformations?

  • Methodological Answer :

  • Carboxylic Acid Reactivity : Forms amides (via EDC/HOBt coupling) or esters (with alkyl halides).
  • Morpholine Ring Modifications : Electrophilic substitutions (e.g., nitration) require protection of the carboxylic acid group .
  • Reductive Alkylation : Catalytic hydrogenation under H2_2/Pd-C reduces unsaturated intermediates while preserving stereochemistry .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group influence conformational dynamics and biological interactions?

  • Methodological Answer : Computational studies (DFT, molecular dynamics) reveal restricted rotation of the morpholine ring due to steric hindrance, favoring a chair-like conformation. This impacts ligand-receptor binding; docking simulations (AutoDock Vina) predict reduced affinity for enzymes with narrow active sites . Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer : Contradictions often arise from assay conditions (pH, solvent polarity) or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use PBS buffer (pH 7.4) and DMSO concentrations <1% to maintain compound stability .
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
  • Batch Analysis : Compare purity and stereochemical integrity across synthetic batches using LC-MS and chiral HPLC .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal functional groups .
  • Free Energy Perturbation (FEP) : Simulate ligand-protein binding to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .

Research Applications

Q. What role does this compound play in enzyme inhibition studies?

  • Methodological Answer : The compound serves as a scaffold for serine hydrolase inhibitors (e.g., acetylcholinesterase). Kinetic assays (Ellman’s method) determine inhibition constants (Ki_i), while X-ray co-crystallography identifies binding interactions with catalytic triads .

Q. How is this compound utilized in chiral ligand synthesis for asymmetric catalysis?

  • Methodological Answer : The morpholine-carboxylic acid moiety coordinates transition metals (e.g., Cu, Pd) to form chiral catalysts. Asymmetric aldol and Michael additions achieve >90% ee under optimized conditions (e.g., THF, -20°C) .

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